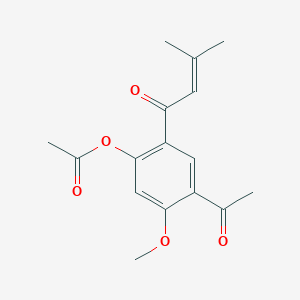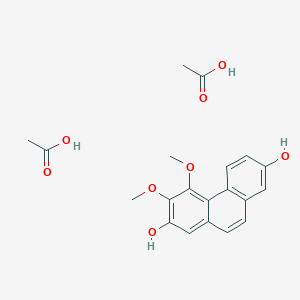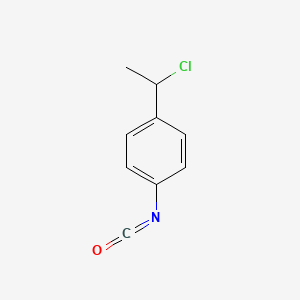![molecular formula C7H11BrO3 B14404131 1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- CAS No. 84298-07-7](/img/structure/B14404131.png)
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of three oxygen atoms in the ring system and a bromomethyl group makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method includes the use of sodium ethoxide to condense two molecules of a lactone, followed by conversion to the sodium salt of a spiroketal acid. This intermediate is then decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Potential oxidizing agents could include potassium permanganate or chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amine derivatives, while oxidation reactions could produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- exerts its effects is primarily through its reactivity with nucleophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound has a similar spirocyclic structure but lacks the bromomethyl group.
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid: Another spirocyclic compound with three oxygen atoms in the ring system but with a carboxylic acid group instead of a bromomethyl group.
Uniqueness
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications.
Propiedades
Número CAS |
84298-07-7 |
|---|---|
Fórmula molecular |
C7H11BrO3 |
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11BrO3/c8-4-6-5-10-7(11-6)2-1-3-9-7/h6H,1-5H2 |
Clave InChI |
RYPQEHCMXHQWCA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(OC1)OCC(O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)


